2-Amino-5-phenyl-3-(trifluoromethyl)pyridine
Overview
Description
“2-Amino-5-phenyl-3-(trifluoromethyl)pyridine” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its intermediates are important for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The compound is a white to light yellow crystal powder . It has an empirical formula of C6H5F3N2 and a molecular weight of 162.11 .Scientific Research Applications
Anticancer Research
2-Amino-5-phenyl-3-(trifluoromethyl)pyridine has been investigated in the field of cancer research. A study by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives containing this compound, demonstrating significant in vitro antitumor activity against various cancer cell lines, including liver, colon, and breast cancer. They found that the antitumor activity of these compounds depends on the basic skeleton of the molecules and the nature of the heterocyclic ring attached to the pyridine moiety (Hafez & El-Gazzar, 2020).
Synthesis of Pharmaceutical Intermediates
The compound is also used in the synthesis of pharmaceutical intermediates. For example, a study discussed the synthesis of various pyridine derivatives, indicating its role in forming important building blocks for pharmaceuticals (Liu et al., 2013).
Chemical Properties and Synthesis
Research by Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting the chemical properties and potential applications of similar compounds in various industrial and scientific contexts (Bradiaková et al., 2009).
Potential for Asymmetric Catalysis
Wolińska et al. (2021) synthesized chiral pyridine-containing oxazoline derivatives, including derivatives of this compound, for use in metal-catalyzed asymmetric reactions. This research indicates its potential application in asymmetric catalysis, a crucial process in organic synthesis (Wolińska et al., 2021).
Development of High-Performance Polymers
In the field of materials science, Guan et al. (2014) and Ma et al. (2010) have investigated the synthesis of novel polyimides derived from pyridine-containing aromatic diamine monomers, including derivatives of this compound. These studies focus on the development of high-performance polymers with desirable properties such as solubility, thermal stability, and mechanical strength (Guan et al., 2014); (Ma et al., 2010).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine derivatives have been used in the pharmaceutical industry, suggesting that they may interact with a variety of biological targets .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may have a variety of biological effects .
Action Environment
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . For example, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Properties
IUPAC Name |
5-phenyl-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-6-9(7-17-11(10)16)8-4-2-1-3-5-8/h1-7H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRFASOKUBRKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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